N-hydroxypyridazine-4-carboxamide
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Overview
Description
N-hydroxypyridazine-4-carboxamide is a heterocyclic compound with the molecular formula C5H5N3O2. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a pyridazine ring, which contains two adjacent nitrogen atoms, and a carboxamide group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxypyridazine-4-carboxamide typically involves the reaction of pyridazine derivatives with hydroxylamine under specific conditions. One common method is the condensation of pyridazine-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-hydroxypyridazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-hydroxy-4-aminopyridazine.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
N-hydroxypyridazine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: this compound derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-hydroxypyridazine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with nucleic acids and proteins, affecting various cellular pathways and processes . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Pyridazine: A parent compound with a similar structure but lacking the hydroxyl and carboxamide groups.
Pyridazinone: A derivative with a carbonyl group at the 3-position instead of the carboxamide group.
Pyridinecarboxamide: A related compound with a pyridine ring instead of a pyridazine ring.
Uniqueness: N-hydroxypyridazine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C5H5N3O2 |
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Molecular Weight |
139.11 g/mol |
IUPAC Name |
N-hydroxypyridazine-4-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c9-5(8-10)4-1-2-6-7-3-4/h1-3,10H,(H,8,9) |
InChI Key |
CMQMKHLYZDAEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C(=O)NO |
Origin of Product |
United States |
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